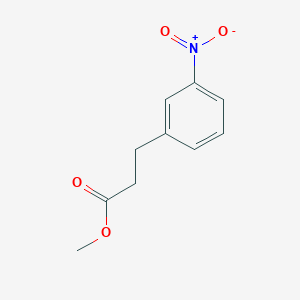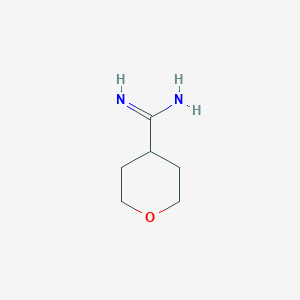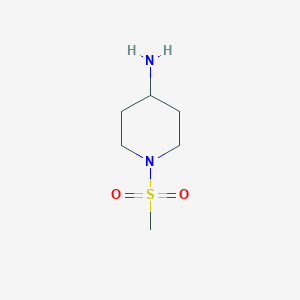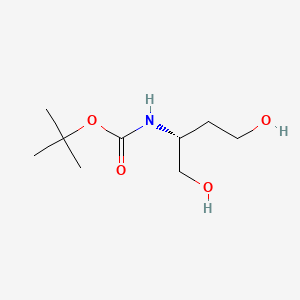
(R)-(+)-2-(Boc-Amino)-1,4-butanediol
Vue d'ensemble
Description
“®-(+)-2-(Boc-Amino)-1,4-butanediol” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . Boc groups can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of N-protected amino acids, such as “®-(+)-2-(Boc-Amino)-1,4-butanediol”, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . Another method involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H .Molecular Structure Analysis
The molecular structure of “®-(+)-2-(Boc-Amino)-1,4-butanediol” involves a Boc group attached to an amino acid. The Boc group is stable under acidic conditions but can be cleaved under very mild basic conditions .Chemical Reactions Analysis
The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .Applications De Recherche Scientifique
Enantiopure Butanediol Production
One significant application of related compounds to (R)-(+)-2-(Boc-Amino)-1,4-butanediol is in the production of enantiopure butanediol. For example, Lian, Chao, and Zhao (2014) demonstrated the metabolic engineering of Saccharomyces cerevisiae to produce enantiopure (2R,3R)-butanediol (R-BDO) at high titer and yield, which is important for industrial applications such as solvents and polymers (Lian, Chao, & Zhao, 2014).
Synthesis of Pharmaceuticals and Industrial Compounds
Kataoka et al. (2013) and Liu et al. (2021) explored the production of (R)-1,3-butanediol, a valuable chemical used as a key intermediate in the synthesis of pharmaceuticals and several industrial compounds. Their research focused on genetically engineering Escherichia coli to produce 1,3-butanediol from glucose with high enantiomeric excess (Kataoka et al., 2013); (Liu, Cen, Liu, & Chen, 2021).
Chiral Auxiliary and Efficient Protecting Group
Aurell et al. (2014) focused on synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the role of similar compounds in synthesizing complex molecules. This research has implications in the development of novel pharmaceuticals and fine chemicals (Aurell, Karlsson, Pontén, & Andersen, 2014).
Biocatalytic Routes for Commodity Chemicals
Yim et al. (2011) and Gascoyne et al. (2021) reported the development of biocatalytic routes for producing 1,4-butanediol from renewable carbohydrate feedstocks, demonstrating the potential of similar compounds in sustainable chemical production (Yim et al., 2011); (Gascoyne, Bommareddy, Heeb, & Malys, 2021).
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474647 | |
| Record name | (R)-(+)-2-(Boc-Amino)-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-(Boc-Amino)-1,4-butanediol | |
CAS RN |
397246-14-9 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397246-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-2-(Boc-Amino)-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-2-(BOC-Amino)-1,4-butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





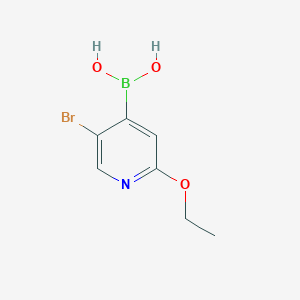
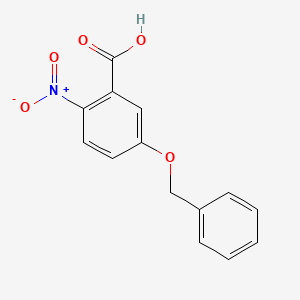


![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)

